molecular formula C24H29N3O2 B2715924 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-43-5

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2715924
CAS No.: 374611-43-5
M. Wt: 391.515
InChI Key: FBBZGXGFBQENQZ-UHFFFAOYSA-N
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Description

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its unique structure, which includes a butyl group and two isopropoxy groups attached to the indoloquinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinoxaline core, followed by the introduction of the butyl and isopropoxy groups. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reactions. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indoloquinoxaline derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-butyl-2,3-diisopropoxy-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:

Uniqueness

What sets this compound apart from its similar compounds is the presence of the butyl and isopropoxy groups, which confer unique chemical properties and potential biological activities. These functional groups can influence the compound’s solubility, stability, and reactivity, making it a valuable compound for various research applications .

Properties

IUPAC Name

6-butyl-2,3-di(propan-2-yloxy)indolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2/c1-6-7-12-27-20-11-9-8-10-17(20)23-24(27)26-19-14-22(29-16(4)5)21(28-15(2)3)13-18(19)25-23/h8-11,13-16H,6-7,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBZGXGFBQENQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC(C)C)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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